molecular formula C14H10F2N4O B2917361 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797014-76-6

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2917361
CAS No.: 1797014-76-6
M. Wt: 288.258
InChI Key: FHVKXDZHQSUXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include halogenation, amidation, and purification processes.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

  • Coupling Reactions: : Formation of bonds between two molecules.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium hydride (NaH) and electrophiles such as alkyl halides are employed.

  • Coupling Reactions: : Palladium catalysts and boronic acids are frequently used.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzamide: : Similar structure but lacks the pyrazolo[1,5-a]pyrimidin-6-yl moiety.

  • N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide: : Similar structure but without the fluorine atoms on the benzene ring.

  • 2,4-Difluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide: : Similar structure but without the methyl group on the pyrazolo[1,5-a]pyrimidin ring.

Uniqueness

2,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to the presence of both fluorine atoms and the methyl group, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)11-3-2-9(15)5-12(11)16/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVKXDZHQSUXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.